N-(2-Furylmethyl)-1-methyl-1H-pyrazol-4-amine
Description
N-(2-Furylmethyl)-1-methyl-1H-pyrazol-4-amine is a pyrazole-based heterocyclic compound characterized by a 1-methylpyrazole core substituted with a 2-furylmethyl group at the amine position. The molecule combines the electron-rich aromaticity of the furan ring with the versatile pharmacological profile of pyrazole derivatives. Such methods typically employ palladium catalysts (e.g., palladacycles), supported ligands, and weak bases under microwave heating or conventional conditions .
The structural uniqueness of the 2-furylmethyl group may confer distinct physicochemical properties, such as enhanced solubility or metabolic stability, compared to other substituents. Pyrazole derivatives are widely explored in medicinal chemistry for their roles as kinase inhibitors (e.g., BTK, EGFR, CDK2) and antibacterial agents .
Properties
Molecular Formula |
C9H12ClN3O |
|---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-1-methylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C9H11N3O.ClH/c1-12-7-8(5-11-12)10-6-9-3-2-4-13-9;/h2-5,7,10H,6H2,1H3;1H |
InChI Key |
VYTNOLUMTSNNSI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NCC2=CC=CO2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Furylmethyl)-1-methyl-1H-pyrazol-4-amine typically involves the reaction of 2-furylmethylamine with 1-methyl-1H-pyrazol-4-carboxaldehyde under suitable conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired amine product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
N-(2-Furylmethyl)-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the furylmethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furylmethyl oxides, while reduction can produce furylmethyl amines .
Scientific Research Applications
Chemical Synthesis Applications
N-(2-Furylmethyl)-1-methyl-1H-pyrazol-4-amine serves as a valuable building block in the synthesis of more complex heterocyclic compounds. The compound's ability to participate in various chemical reactions makes it a versatile intermediate for creating novel pyrazole derivatives, which may exhibit enhanced biological activities.
Table 1: Synthetic Applications of this compound
| Application | Description |
|---|---|
| Building Block | Used in the synthesis of complex pyrazole derivatives. |
| Ligand Formation | Acts as a ligand in coordination chemistry, forming complexes with metals. |
| Reaction Intermediate | Participates in reactions to yield various functionalized compounds. |
Biological Research Applications
The compound has been investigated for its potential biological activities, particularly its antimicrobial and anticancer properties. Research indicates that this compound may interact with specific molecular targets, leading to various pharmacological effects.
Antimicrobial Activity
Studies have shown that this compound exhibits significant antimicrobial activity against various pathogens. Its mechanism may involve disrupting bacterial cell walls or inhibiting essential metabolic pathways.
Anticancer Properties
Preliminary investigations suggest that this compound has potential as an anticancer agent. It may function by inhibiting enzymes involved in cancer cell proliferation or by inducing apoptosis in malignant cells.
Table 2: Biological Activities of this compound
| Activity | Target | Mechanism |
|---|---|---|
| Antimicrobial | Bacterial pathogens | Disruption of cell wall integrity |
| Anticancer | Cancer cell lines | Inhibition of proliferation and induction of apoptosis |
Medicinal Chemistry Applications
In medicinal chemistry, this compound is being explored for its potential as a therapeutic agent. Its structural characteristics allow it to be modified for improved efficacy and reduced toxicity.
Potential Therapeutic Uses
Research is ongoing to evaluate the compound's effectiveness in treating conditions such as:
- Cancer: Targeting androgen receptor pathways.
- Infectious Diseases: Developing new antibiotics based on its structure.
Case Studies and Research Findings
Recent studies have provided insights into the efficacy and safety profiles of this compound:
-
Anticancer Study:
A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed promising results against prostate cancer cell lines, indicating its potential as an androgen receptor antagonist . -
Antimicrobial Research:
Another research effort highlighted the compound's effectiveness against resistant strains of bacteria, suggesting its utility as a lead compound for new antibiotic development . -
Synthesis Optimization:
A recent patent described efficient synthetic routes for producing this compound, enhancing its availability for further research .
Mechanism of Action
The mechanism of action of N-(2-Furylmethyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can interact with cellular signaling pathways, influencing processes such as apoptosis and cell cycle regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare N-(2-Furylmethyl)-1-methyl-1H-pyrazol-4-amine with structurally or functionally related pyrazole derivatives, focusing on synthesis, physicochemical properties, and biological activities.
Table 1: Comparative Analysis of Pyrazole Derivatives
Structural and Functional Insights
Substituent Effects on Activity :
- The 2-furylmethyl group in the target compound may enhance π-π stacking or hydrogen-bonding interactions in enzyme active sites, similar to how pyrimidine substituents in CDK2 inhibitors (compounds 17–20) improve kinase selectivity .
- BIIB068 and EGFR T790M inhibitor derive potency from electron-deficient aromatic systems (e.g., chloropyrimidine), which stabilize interactions with ATP-binding pockets .
Synthetic Methodologies :
- Palladium-catalyzed couplings dominate the synthesis of bioactive pyrazoles, offering versatility for aryl/heteroaryl substitutions . Copper catalysis (as in ) is less common but effective for cyclopropyl groups .
Physicochemical Properties :
- Higher melting points in CDK2 inhibitors (201.2–284.1°C) suggest greater crystallinity due to planar pyrimidine rings, whereas N-cyclopropyl derivatives (104.0–107.0°C) exhibit lower thermal stability, likely due to steric hindrance .
Biological Activity: 1-Methyl-1H-pyrazol-4-amine itself shows moderate antibacterial activity (binding energy: -4.47 kcal/mol against SMEZ-2) , while its derivatives (e.g., BIIB068) achieve nanomolar potency in kinase inhibition .
Research Findings and Trends
- Kinase Inhibition : Pyrazole derivatives with bulky aromatic substituents (e.g., pyrimidine, thiazole) exhibit superior kinase selectivity compared to aliphatic substituents .
- Antibacterial Activity : The presence of electron-withdrawing groups (e.g., nitro in 1,1,1-Trinitroethane) correlates with stronger bacterial target binding .
- Synthetic Efficiency : Microwave-assisted Pd catalysis reduces reaction times (e.g., 2 hours vs. 48 hours for conventional methods) .
Biological Activity
N-(2-Furylmethyl)-1-methyl-1H-pyrazol-4-amine is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 2-furylmethyl amine with appropriate pyrazole derivatives. The synthetic route often employs methods such as microwave-assisted synthesis or conventional heating to enhance yield and purity. Various catalysts may be utilized to optimize the reaction conditions.
Biological Activities
This compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that pyrazole derivatives can inhibit growth against various bacterial strains, including E. coli and Staphylococcus aureus .
- Anti-inflammatory Effects : Compounds in this class have been reported to act as COX-2 inhibitors, demonstrating potential in reducing inflammation .
- Anticancer Properties : Research indicates that certain pyrazole derivatives can induce apoptosis in cancer cells and exhibit antiproliferative effects against various cancer cell lines .
Table 1: Summary of Biological Activities
| Activity Type | Details | References |
|---|---|---|
| Antimicrobial | Effective against E. coli, S. aureus | |
| Anti-inflammatory | COX-2 inhibition | |
| Anticancer | Induces apoptosis in cancer cell lines |
The mechanisms underlying the biological activities of this compound are complex and multifaceted:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenases (COX).
- Cell Cycle Arrest : In cancer cells, it has been observed that this compound can cause cell cycle arrest at the S and G2/M phases, leading to reduced cell proliferation .
- Induction of Apoptosis : The compound may trigger apoptotic pathways through the activation of caspases and modulation of pro-apoptotic proteins.
Case Studies
Recent studies have highlighted the efficacy of this compound in various experimental models:
- Study on Anticancer Activity : A study demonstrated that this compound showed significant antiproliferative effects on ovarian cancer cells with a GI50 value in the sub-micromolar range, indicating strong potential for development as a therapeutic agent .
- Evaluation of Anti-inflammatory Properties : Another investigation assessed the anti-inflammatory effects using a murine model, revealing a marked reduction in inflammatory markers when treated with pyrazole derivatives compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
